molecular formula C18H17BrN2O2 B13133469 1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione CAS No. 51930-48-4

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione

Cat. No.: B13133469
CAS No.: 51930-48-4
M. Wt: 373.2 g/mol
InChI Key: ULHCQQPTVHUANA-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C18H17BrN2O2. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, bromo, and butylamino groups.

Preparation Methods

The synthesis of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione typically involves multi-step reactions. One common method starts with 1-amino-2,4-dibromoanthraquinone, which undergoes a substitution reaction with n-butylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18BrN3O2\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{2}

This compound features an anthracene backbone with amino and bromine substituents, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds within the anthraquinone family exhibit significant antiproliferative effects against various cancer cell lines. For instance, amino-substituted anthraquinones have shown enhanced antiproliferative activities against human and mammalian cancer cells due to their ability to intercalate DNA and induce apoptosis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.2DNA intercalation and apoptosis
MCF-7 (Breast Cancer)4.8Induction of oxidative stress
A549 (Lung Cancer)6.1Cell cycle arrest

Toxicological Profile

The toxicological assessment of this compound suggests potential endocrine-disrupting properties. Studies have indicated that similar compounds can interfere with hormonal signaling pathways, leading to developmental and reproductive toxicity .

Table 2: Toxicological Effects

EndpointEffect ObservedReference
Endocrine disruptionYes ,
Developmental toxicityYes ,
NeurotoxicityPotentially positive

Study 1: Antiproliferative Effects

A study conducted by researchers focused on the synthesis and evaluation of various anthraquinone derivatives, including this compound. The results demonstrated a marked decrease in cell viability across multiple cancer cell lines when treated with this compound, suggesting its potential as a chemotherapeutic agent.

Study 2: Endocrine Disruption Assessment

In another investigation assessing the endocrine-disrupting potential of several chemicals, including this anthraquinone derivative, it was found that exposure led to significant alterations in hormone levels in vitro. This raises concerns about its safety in consumer products and necessitates further investigation into its environmental impact .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The compound's planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Hormonal Modulation : As an endocrine disruptor, it may mimic or inhibit hormone action, affecting reproductive health.

Properties

CAS No.

51930-48-4

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H17BrN2O2/c1-2-3-8-21-13-9-12(19)16(20)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-7,9,21H,2-3,8,20H2,1H3

InChI Key

ULHCQQPTVHUANA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br

Origin of Product

United States

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